molecular formula C10H12ClNO2 B2792042 2-Chloro-N-(4-hydroxy-3-methylphenyl)-N-methylacetamide CAS No. 1379328-63-8

2-Chloro-N-(4-hydroxy-3-methylphenyl)-N-methylacetamide

Cat. No. B2792042
CAS RN: 1379328-63-8
M. Wt: 213.66
InChI Key: YOLAHEDFZZIGOJ-UHFFFAOYSA-N
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Description

2-Chloro-N-(4-hydroxy-3-methylphenyl)-N-methylacetamide, also known as CHMA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of medicine. CHMA is a derivative of acetaminophen, a widely used over-the-counter pain reliever.

Mechanism of Action

The mechanism of action of 2-Chloro-N-(4-hydroxy-3-methylphenyl)-N-methylacetamide is not fully understood, but studies suggest that it may act by inhibiting the activity of certain enzymes involved in cancer cell growth and proliferation. Additionally, this compound may induce apoptosis by activating specific signaling pathways in cancer cells.
Biochemical and Physiological Effects:
This compound has been found to have a low toxicity profile and is generally well-tolerated in animal studies. However, further research is needed to determine its long-term effects on human health. This compound has been shown to have anti-inflammatory and analgesic effects, which may be mediated by its ability to inhibit the production of inflammatory cytokines and modulate pain signaling pathways.

Advantages and Limitations for Lab Experiments

One advantage of using 2-Chloro-N-(4-hydroxy-3-methylphenyl)-N-methylacetamide in lab experiments is its low toxicity profile, which makes it a relatively safe compound to work with. Additionally, this compound has been found to have potent anti-cancer activity, making it a promising candidate for further research in this field. However, one limitation of using this compound in lab experiments is its limited solubility in water, which may affect its bioavailability and efficacy.

Future Directions

There are several potential future directions for research on 2-Chloro-N-(4-hydroxy-3-methylphenyl)-N-methylacetamide. One area of interest is the development of novel formulations of this compound that improve its solubility and bioavailability. Additionally, further studies are needed to elucidate the mechanism of action of this compound and its potential applications in the treatment of cancer and other diseases. Finally, research is needed to determine the long-term effects of this compound on human health and its potential for clinical use.

Synthesis Methods

The synthesis of 2-Chloro-N-(4-hydroxy-3-methylphenyl)-N-methylacetamide involves the reaction of 4-hydroxy-3-methylacetanilide with thionyl chloride, followed by the reaction with N-methylacetamide. This process yields this compound as a white crystalline powder with a melting point of 162-164°C.

Scientific Research Applications

2-Chloro-N-(4-hydroxy-3-methylphenyl)-N-methylacetamide has been extensively studied for its potential applications in the treatment of cancer. Studies have shown that this compound can inhibit the growth of cancer cells and induce apoptosis, or programmed cell death, in various cancer cell lines, including breast, lung, and colon cancer cells. Additionally, this compound has been found to have anti-inflammatory and analgesic properties, making it a potential candidate for the treatment of chronic pain and inflammation.

properties

IUPAC Name

2-chloro-N-(4-hydroxy-3-methylphenyl)-N-methylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12ClNO2/c1-7-5-8(3-4-9(7)13)12(2)10(14)6-11/h3-5,13H,6H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YOLAHEDFZZIGOJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)N(C)C(=O)CCl)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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